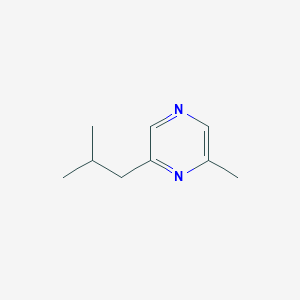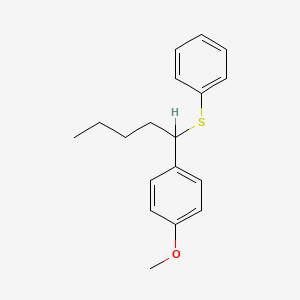
1-(4-Methoxyphenyl)-1-phenylthiopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1-phenylthiopentane is an organic compound characterized by the presence of a methoxyphenyl group and a phenyl group attached to a thiopentane backbone
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-1-phenylthiopentane can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxyphenylthiol with 1-bromo-1-phenylpentane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-1-phenylthiopentane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1-phenylthiopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylthiopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phenyl groups contribute to its binding affinity and specificity for these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific receptors, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1-phenylthiopentane can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1-phenylbutane: Similar structure but with a shorter carbon chain.
1-(4-Methoxyphenyl)-1-phenylhexane: Similar structure but with a longer carbon chain.
1-(4-Methoxyphenyl)-1-phenylthiobutane: Similar structure but with a different thiol group position.
These compounds share structural similarities but differ in their physical and chemical properties, which can influence their reactivity and applications .
Properties
CAS No. |
60702-18-3 |
|---|---|
Molecular Formula |
C18H22OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-methoxy-4-(1-phenylsulfanylpentyl)benzene |
InChI |
InChI=1S/C18H22OS/c1-3-4-10-18(20-17-8-6-5-7-9-17)15-11-13-16(19-2)14-12-15/h5-9,11-14,18H,3-4,10H2,1-2H3 |
InChI Key |
XXPALPUCVUAEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



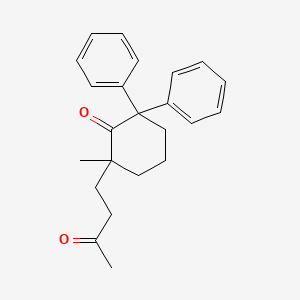
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
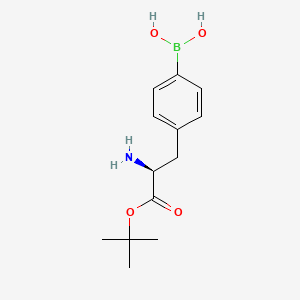
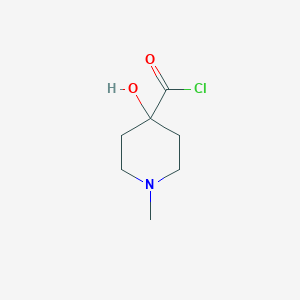
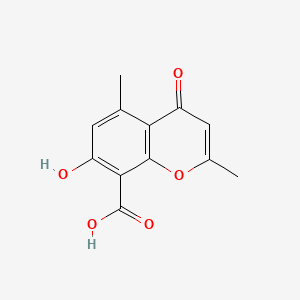
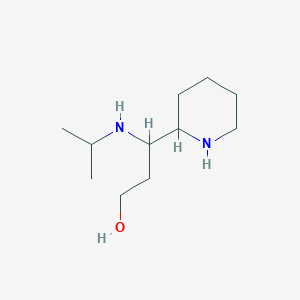


![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
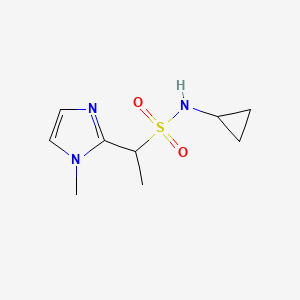

![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
